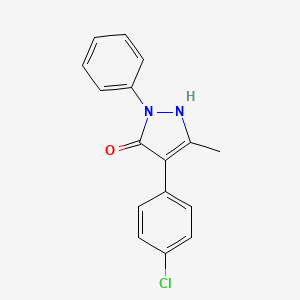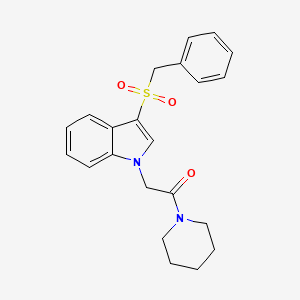
3-(benzylsulfonyl)-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzylsulfonyl)-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole, also known as BSI-201 or Iniparib, is a small molecule inhibitor that has shown promising results in cancer treatment. This compound has been extensively studied for its potential use in the treatment of various types of cancer, including breast, ovarian, and lung cancer.
Mechanism of Action
The mechanism of action of 3-(benzylsulfonyl)-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole involves the inhibition of the enzyme PARP-1 (Poly ADP-ribose polymerase-1), which plays a key role in DNA repair. Inhibition of PARP-1 leads to the accumulation of DNA damage in cancer cells, which in turn leads to cell death. This compound has been shown to selectively target cancer cells that have defects in DNA repair pathways, making it an attractive candidate for cancer treatment.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects on cancer cells. In addition to inhibiting PARP-1, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(benzylsulfonyl)-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole is its ability to selectively target cancer cells that have defects in DNA repair pathways, making it an attractive candidate for cancer treatment. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, the synthesis of this compound is a complex process that requires expertise in organic chemistry.
Future Directions
There are several future directions for the study of 3-(benzylsulfonyl)-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole. One area of research is the development of more efficient synthesis methods for this compound, which could lead to increased availability and lower costs. Another area of research is the development of more effective delivery methods for this compound, such as nanoparticle-based delivery systems. In addition, more research is needed to understand the mechanisms of resistance to this compound and to identify new targets for cancer therapy. Overall, this compound shows promise as a potential cancer treatment, and further research is needed to fully explore its potential.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown promising results in cancer treatment. Its ability to selectively target cancer cells that have defects in DNA repair pathways makes it an attractive candidate for cancer therapy. The synthesis of this compound is a complex process that requires expertise in organic chemistry, and more research is needed to fully understand its mechanisms of action and potential applications. Overall, this compound shows promise as a potential cancer treatment, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of 3-(benzylsulfonyl)-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole involves several steps, including the reaction of 1H-indole with benzylsulfonyl chloride and the subsequent reaction of the resulting compound with 2-oxo-2-piperidin-1-yl acetic acid. The final product is obtained after purification through column chromatography. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
3-(benzylsulfonyl)-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole has been extensively studied for its potential use in cancer treatment. Several preclinical studies have shown that this compound can sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes. In addition, this compound has been shown to inhibit the repair of DNA damage in cancer cells, leading to increased cell death.
properties
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c25-22(23-13-7-2-8-14-23)16-24-15-21(19-11-5-6-12-20(19)24)28(26,27)17-18-9-3-1-4-10-18/h1,3-6,9-12,15H,2,7-8,13-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBXXGUFYXTUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

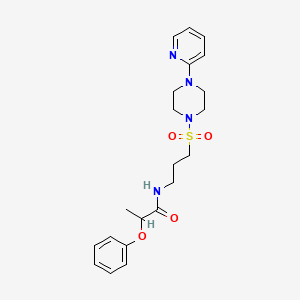
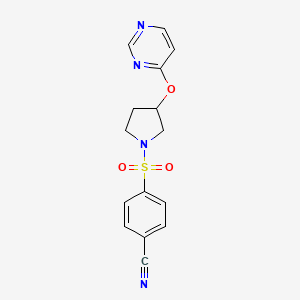
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,2-diphenylacetamide](/img/structure/B2725854.png)
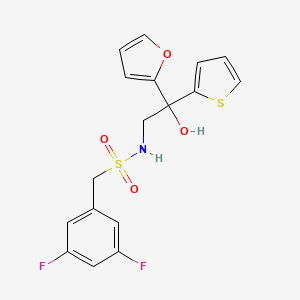
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dimethylbenzoate](/img/structure/B2725856.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)(trifluoro)methanesulfonamide](/img/structure/B2725857.png)
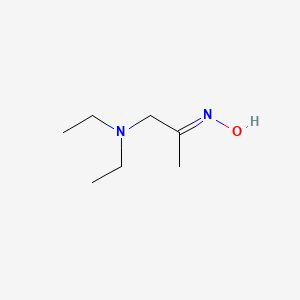
![4-fluoro-N-[2-[4-(5-formylthiophen-2-yl)piperazin-1-yl]sulfonylethyl]-N-methylbenzenesulfonamide](/img/structure/B2725861.png)
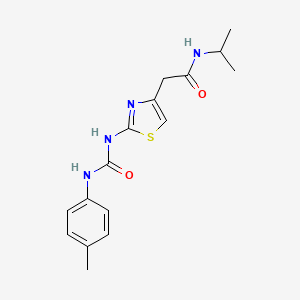
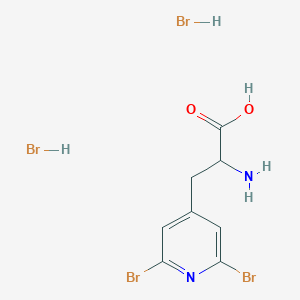
![1-{[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2725869.png)

![1-(4-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2725873.png)
